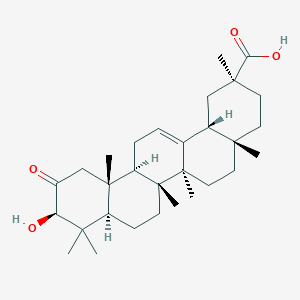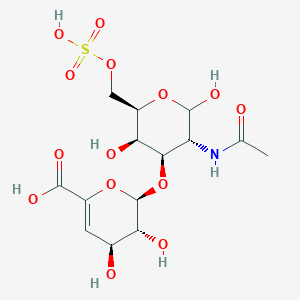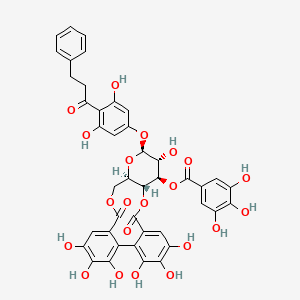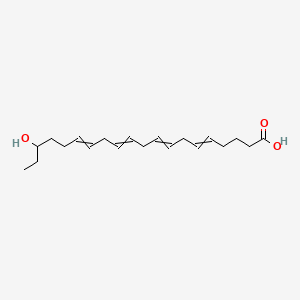
18-Hydroxyarachidonic acid
Vue d'ensemble
Description
18-Hydroxy-arachidonic acid, also known as hydroxyarachidonate or (18R)-hete, belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. 18-Hydroxy-arachidonic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 18-Hydroxy-arachidonic acid has been detected in multiple biofluids, such as blood and urine. Within the cell, 18-hydroxy-arachidonic acid is primarily located in the membrane (predicted from logP), endoplasmic reticulum and cytoplasm. 18-Hydroxy-arachidonic acid can be biosynthesized from arachidonic acid.
18(R)-HETE is an 18-HETE in which the 18-hydroxy group has R-configuration. It has a role as a human xenobiotic metabolite. It derives from an arachidonic acid. It is a conjugate acid of a 18(R)-HETE(1-).
Applications De Recherche Scientifique
Role in Cardiovascular and Renal Physiology
- Cytochrome P450 enzymes, including those converting arachidonic acid to metabolites like 19-hydroxyarachidonic acid, are involved in the regulation of vascular tone and renal function. This mechanism is evident in hypertensive models, suggesting an important role in blood pressure regulation and kidney health (Honeck et al., 2000).
Metabolic Pathway Exploration
- Cytochrome P450 2S1 is identified as a key enzyme in the ω-1 hydroxylation of arachidonic acid to produce 19-hydroxyarachidonic acid. This indicates a specific metabolic pathway for arachidonic acid, highlighting its physiological relevance (Fekry et al., 2019).
Interaction with Potassium Channels
- Metabolites of arachidonic acid, produced by P450 enzymes, modulate calcium-activated potassium channels in vascular smooth muscle cells. This interaction suggests a potential role in vascular function and reactivity, especially with diets rich in eicosapentaenoic acid (Lauterbach et al., 2002).
Pharmacokinetics and Imaging Applications
- The synthesis and pharmacokinetics of fluorinated arachidonic acid for imaging neuroinflammation indicate its potential as a biomarker in neurological disorders. This suggests a diagnostic application in conditions like Alzheimer's disease (Pichika et al., 2012).
Gene Therapy Potential in Blood Pressure Regulation
- Studies on gene delivery of cytochrome P450 arachidonic acid hydroxylase indicate its role in blood pressure regulation. This opens avenues for targeted gene therapy in hypertension (Zhang et al., 2005).
Understanding Renal and Cardiovascular Function
- P450 metabolites of arachidonic acid, including 20-hydroxyeicosatetraenoic acid, play critical roles in regulating renal and cardiovascular functions. Their involvement in various physiological processes makes them significant in understanding and potentially treating related disorders (Roman, 2002).
Exploration of Therapeutic Targets
- The metabolic pathways of arachidonic acid, including its transformation into various bioactive mediators, are considered novel therapeutic targets for cardiovascular diseases and cancers. Understanding these pathways could lead to new treatment strategies (Wang et al., 2021).
Propriétés
IUPAC Name |
18-hydroxyicosa-5,8,11,14-tetraenoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h4-7,10-13,19,21H,2-3,8-9,14-18H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCHNRUZQWLEMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC=CCC=CCC=CCC=CCCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
18-Hydroxyarachidonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



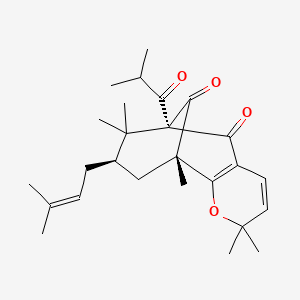

![(1S,5S,7S,9S,10S,11S,15S,17S,19S,20S)-10,20-dimethyl-5,15-bis[(1R,2R)-2-methylcyclopropyl]-9,19-bis[[(2S,3R,4S,5R)-3,4,5-trimethoxyoxan-2-yl]oxy]-4,14,21,22-tetraoxatricyclo[15.3.1.17,11]docosane-3,13-dione](/img/structure/B1246996.png)

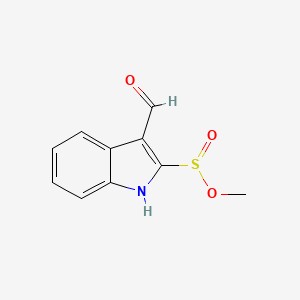

![(1'S,6'S,7'R,8R,9'S)-7-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1247006.png)

